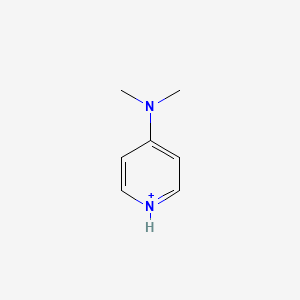

4-(Dimethylamino)pyridinium

説明

Historical Development of 4-(Dimethylamino)pyridine (DMAP) and Pyridinium (B92312) Salts in Catalysis

The journey of 4-(Dimethylamino)pyridine (DMAP) and its corresponding pyridinium salts in catalysis is a story of transformative impact on synthetic organic chemistry. The superior catalytic capabilities of 4-dialkylaminopyridines were first recognized several decades ago. taylorandfrancis.com Since that initial discovery, DMAP has risen to prominence as a preferred catalyst for a wide array of synthetic reactions conducted under mild conditions. taylorandfrancis.com Its applications are particularly noteworthy in the acylation of sterically hindered alcohols, where traditional methods yield low conversions. taylorandfrancis.com

Pyridinium salts, in a broader sense, are structurally diverse compounds that feature prominently in many natural products and bioactive pharmaceuticals. rsc.org Historically, these compounds were initially recognized for their applications as cationic surfactants and germicides. jst.go.jp Over time, extensive research has broadened their utility, establishing them as vital scaffolds in a range of research areas. rsc.orgjst.go.jp They have found applications as ionic liquids, phase transfer catalysts, and crucial synthetic intermediates in complex chemical reactions. temple.edursc.org The development of methods for the synthesis of pyridinium salts has also evolved, with modern strategies focusing on milder and more environmentally friendly approaches to overcome the limitations of traditional methods that required harsh conditions. temple.edu

The specific use of DMAP as a catalyst has been shown to produce dramatic rate enhancements in various reactions. For instance, a rate increase of 10,000-fold was observed for the benzoylation of 3-chloroaniline (B41212) when catalyzed by DMAP compared to pyridine (B92270). taylorandfrancis.com This exceptional catalytic activity has cemented DMAP and its resulting pyridinium intermediates as indispensable tools for synthetic chemists. taylorandfrancis.com

Evolution of Research Perspectives on Nucleophilic Catalysis

The field of nucleophilic catalysis has undergone significant evolution, with a notable shift in focus towards asymmetric catalysis. While chiral Lewis acid catalysis received intensive investigation for a considerable period, the corresponding field of chiral Lewis base (nucleophilic) catalysis was comparatively less explored. nih.govacs.orgscispace.com A pivotal development in this area was the creation of "planar-chiral" derivatives of 4-(dimethylamino)pyridine. nih.govacs.orgscispace.com These novel catalysts proved effective in a diverse range of chemical processes, demonstrating the potential of chiral nucleophilic catalysis. nih.govacs.org

This evolution marked a move beyond simply using DMAP for its high reactivity to designing sophisticated catalyst structures that could control the stereochemical outcome of a reaction. Researchers began to develop numerous chiral DMAP analogues and apply them to various asymmetric nucleophilic reactions, with a particular focus on acyl transfer reactions. acs.org This expansion of the catalyst toolkit allowed for the kinetic resolution of racemic alcohols and amines, and the desymmetrization of anhydrides. nih.gov

Further research has continued to refine the design of these catalysts. For example, chiral 4-aryl-pyridine-N-oxides (ArPNOs) were rationally designed and synthesized as efficient nucleophilic organocatalysts. acs.org Mechanistic studies revealed that for acyl transfer reactions, the presence of a dialkylamino group at the C-4 position of chiral pyridine-N-oxides was not essential, opening the door for greater structural diversity at this position. acs.org This ongoing research into novel chiral nucleophilic organocatalysts continues to expand the capabilities of asymmetric synthesis. acs.orgnih.gov

General Catalytic Principles and Modes of Action (Nucleophilic Base, Lewis Base)

4-(Dimethylamino)pyridine (DMAP) functions as a highly versatile catalyst primarily through a nucleophilic catalysis pathway. wikipedia.orgresearchgate.net Its enhanced basicity and nucleophilicity, compared to pyridine, are due to resonance stabilization from the electron-donating dimethylamino group. wikipedia.org In many reactions, such as the esterification of carboxylic acids with anhydrides, DMAP acts as a nucleophile. wikipedia.org The currently accepted mechanism involves the initial reaction of DMAP with the anhydride (B1165640) to form a highly reactive N-acylpyridinium salt intermediate. wikipedia.orgacs.org This intermediate is then attacked by the nucleophile (e.g., an alcohol), leading to the formation of the product and the regeneration of the DMAP catalyst. wikipedia.orgacs.org

The formation of the pyridinium salt is a critical step. In the metal-free aerobic oxidation of aryl α-halo esters, the DMAP catalyst first substitutes the halide to form a pyridinium salt. acs.org This salt is then converted to a pyridinium ylide under basic conditions, which is a key intermediate in the oxidation process. acs.org The nucleophilicity of the pyridine catalyst is considered more crucial than the pKa of the corresponding pyridinium salt for the success of this specific oxidation reaction. nih.gov

Beyond its role as a nucleophile, DMAP can also function as a Brønsted base or a Lewis base. In some reactions, it acts as a simple base, deprotonating the substrate to generate a more reactive nucleophile. wikipedia.org For example, in the esterification of phenols, DMAP can deprotonate the phenol, and the resulting phenolate (B1203915) anion attacks the anhydride. wikipedia.org In other systems, pyridinium salt units have been incorporated into more complex structures to act as Lewis base functional groups, working in concert with other functionalities like acidic phenolic units and halide ions to achieve catalysis. mdpi.com This dual functionality as both a potent nucleophile and a base allows DMAP and its pyridinium derivatives to catalyze a wide spectrum of organic transformations. researchgate.net

Research Findings: Catalyst and Base Effects on Oxidation

The following table presents data from a study on the 4-dimethylaminopyridine-catalyzed metal-free aerobic oxidation of an aryl α-halo ester to the corresponding aryl α-keto ester, illustrating the importance of catalyst and base selection. acs.orgnih.gov

| Entry | Catalyst (20 mol%) | Base (1.0 equiv) | Solvent | Yield (%) |

| 1 | 4-Methoxypyridine | Li₂CO₃ | DMA | 18 |

| 2 | Pyridine | Li₂CO₃ | DMA | 16 |

| 3 | 4-Cyanopyridine (B195900) | Li₂CO₃ | DMA | Trace |

| 4 | DMAP | Li₂CO₃ | DMA | 93 |

| 5 | DMAP | Na₂CO₃ | DMA | 87 |

| 6 | DMAP | K₂CO₃ | DMA | 54 |

| 7 | DMAP | Cs₂CO₃ | DMA | 54 |

| 8 | DMAP | None | DMA | 0 |

| 9 | None | Li₂CO₃ | DMA | 0 |

Structure

2D Structure

3D Structure

特性

分子式 |

C7H11N2+ |

|---|---|

分子量 |

123.18 g/mol |

IUPAC名 |

N,N-dimethylpyridin-1-ium-4-amine |

InChI |

InChI=1S/C7H10N2/c1-9(2)7-3-5-8-6-4-7/h3-6H,1-2H3/p+1 |

InChIキー |

VHYFNPMBLIVWCW-UHFFFAOYSA-O |

正規SMILES |

CN(C)C1=CC=[NH+]C=C1 |

製品の起源 |

United States |

Synthetic Methodologies for 4 Dimethylamino Pyridinium and Its Salts

Conventional Synthetic Routes to 4-(Dimethylamino)pyridine (DMAP)

The preparation of DMAP is a cornerstone for the synthesis of its corresponding pyridinium (B92312) salts. Several established methods are employed for its synthesis, primarily involving N-alkylation and nucleophilic aromatic substitution.

N-Alkylation of 4-(Dimethylamino)pyridine

N-alkylation of the pyridine (B92270) nitrogen in 4-(dimethylamino)pyridine is a direct method for the synthesis of 4-(dimethylamino)pyridinium salts. The increased nucleophilicity of the pyridine nitrogen in DMAP, a result of electron donation from the dimethylamino group through resonance, makes it highly susceptible to alkylation. valpo.eduacs.org This reaction typically proceeds by treating DMAP with an alkyl halide, leading to the exclusive formation of the N-alkylated product. valpo.eduacs.orgresearchgate.net The methylene (B1212753) group in a compound like 4-(dimethylaminomethyl)pyridine, in contrast, prevents this resonance effect, leading to alkylation at the amino group instead. valpo.eduacs.org

A general scheme for the preparation of DMAP-based ionic liquids involves the N-alkylation of DMAP, followed by an exchange of the counter-anion. rsc.org For instance, the reaction of DMAP with various functionalized alkyl halides in toluene (B28343) under ultrasound irradiation can afford the desired ionic liquids in good yields. researchgate.net

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (NAS) provides an alternative and widely used pathway to DMAP and its derivatives. One common industrial method involves the quaternization of pyridine with an agent like thionyl chloride to form an N-[4-pyridyl] pyridinium salt. google.comgoogleapis.com This intermediate is then aminated with N,N-dimethylformamide (DMF). google.comgoogleapis.comgoogle.com The subsequent hydrolysis of the reaction mass in the presence of a base, followed by extraction and distillation, yields 4-dimethylamino pyridine. google.comgoogleapis.com

Another approach involves the reaction of 4-cyanopyridine (B195900) with acrylic acid to form a quaternized intermediate, which then reacts with an amination reagent to produce DMAP. google.com Furthermore, DMAP-activated pentachloropyridine (B147404) can react with various nucleophiles, including other pyridine derivatives, to form substituted pyridinium salts. sci-hub.sedocumentsdelivered.com For example, reacting 1-(4-dimethylamino)-[2,3,5,6-tetrachloropyridin-4-yl]pyridinium chloride with S-nucleophiles at room temperature can yield tetrachloro-4-sulfanylpyridines. researchgate.net

| Starting Material | Reagents | Product | Reference |

| Pyridine | 1. Thionyl chloride 2. N,N-dimethylformamide 3. Base | 4-(Dimethylamino)pyridine | google.comgoogleapis.com |

| 4-Cyanopyridine | 1. Acrylic acid 2. Amination reagent 3. pH regulator | 4-(Dimethylamino)pyridine | google.com |

| Pentachloropyridine | 4-(Dimethylamino)pyridine | 1-(4-Dimethylamino)-[2,3,5,6-tetrachloropyridin-4-yl]pyridinium chloride | researchgate.net |

Continuous Flow Synthesis Protocols

Continuous flow technology offers a modern and efficient alternative for the synthesis of DMAP. This methodology can circumvent issues associated with batch processing, such as long reaction times and safety concerns with high-temperature reactions. google.com A continuous flow system has been reported for the preparation of N-arylhydroxylamines where DMAP is used as an additive to mediate the hydrogenation process, showcasing its utility in flow chemistry. mdpi.com While the direct continuous flow synthesis of DMAP itself is a developing area, the principles of microreactor technology are being applied to improve the efficiency and safety of its production.

Synthesis of Specific this compound Salts

Once DMAP is synthesized, it serves as a precursor for a wide array of this compound salts, which are valuable in their own right as catalysts and reagents.

N-Acyl-4-(dimethylamino)pyridinium Salts

N-acyl-4-(dimethylamino)pyridinium salts are key intermediates in DMAP-catalyzed acylation reactions. researchgate.net These salts are typically formed in situ by the reaction of DMAP with an acylating agent, such as an acid anhydride (B1165640) or an acyl chloride. researchgate.netwikipedia.org For example, the reaction of DMAP with acetic anhydride leads to the formation of an ion pair of acetate (B1210297) and the acetylpyridinium ion. wikipedia.org

The formation of these salts can be influenced by the counterion. For instance, N-acetyl-DMAP salts with chloride, acetate, and trifluoroacetate (B77799) counterions have been studied, revealing the formation of tight ion pairs stabilized by hydrogen-bonding interactions. researchgate.net The reaction of 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) with an acylating reagent directly forms N-acyl-4-(N',N'-dimethylamino)pyridine chloride. acs.org

| DMAP Derivative | Acylating Agent | Product | Reference |

| DMAP | Acetic anhydride | N-acetyl-4-(dimethylamino)pyridinium acetate | researchgate.netwikipedia.org |

| DMAP | Triflic anhydride | N-triflyl-4-(dimethylamino)pyridinium triflate | researchgate.net |

| DMAP·HCl | Acylating reagent | N-acyl-4-(N',N'-dimethylamino)pyridine chloride | acs.org |

This compound Halide Salts

This compound halide salts are readily synthesized through various methods. A straightforward approach is the N-alkylation of DMAP with an alkyl halide. rsc.org Another method involves the reaction of pyridine with a quaternizing agent like thionyl chloride to produce N-[4-pyridyl]pyridinium chloride hydrochloride. google.comgoogleapis.comgoogle.com

The synthesis of this compound hydrobromide perbromide, a mild brominating agent, is another example of halide salt formation. nih.gov Furthermore, 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl), a simple yet effective recyclable catalyst for acylation reactions, can be prepared and utilized. acs.orgresearchgate.net The reaction of 2,3-dichloropyrazine (B116531) or 3,6-dichloropyridazine (B152260) with DMAP in DMF at elevated temperatures yields the corresponding bis[this compound] substituted pyrazine (B50134) and pyridazine (B1198779) chloride salts. sci-hub.se

| Starting Material(s) | Reagents/Conditions | Product | Reference |

| Pyridine | Thionyl chloride | N-[4-pyridyl]pyridinium chloride hydrochloride | google.comgoogleapis.comgoogle.com |

| 2,3-Dichloropyrazine, DMAP | DMF, 140 °C | Bis[this compound] substituted pyrazine chloride | sci-hub.se |

| 3,6-Dichloropyridazine, DMAP | DMF, 140 °C | Bis[this compound] substituted pyridazine chloride | sci-hub.se |

This compound Azide (B81097)

This compound azide has been synthesized as a stable, non-explosive, and low-hygroscopic source of the azide ion. researchgate.net This compound is noted for its solubility in both protic and aprotic organic solvents. A procedure for its multigram synthesis has been reported, highlighting its utility as a safer alternative to the more toxic and unstable hydrazoic acid, particularly when used in protic ionic liquid media. researchgate.net

This compound Tosylate

This compound tosylate (DPTS) is a well-known compound utilized in organic synthesis. google.comresearchgate.net It serves as a convenient catalytic system, providing stoichiometric amounts of both p-toluenesulfonic acid (PTSA) and 4-(dimethylamino)pyridine (DMAP) for reactions such as the synthesis of polyesters at room temperature. google.comresearchgate.net

The synthesis of DPTS can be achieved by mixing solutions of 4-(dimethylamino)pyridine and p-toluenesulfonic acid monohydrate. sci-hub.se The resulting salt consists of a this compound cation and a 4-toluenesulfonate anion, where the pyridinium ring is protonated at the nitrogen atom. google.com

| Reactants | Product | Common Acronym | Key Application |

| 4-(Dimethylamino)pyridine (DMAP) | This compound Tosylate | DPTS | Catalyst system for polyesterification |

| p-Toluenesulfonic acid |

Bis(4-dimethylaminopyridinium) Tetrachlorocuprate

The synthesis of bis(4-dimethylaminopyridinium) tetrachlorocuprate, an organic-inorganic hybrid material, has been reported through the reaction of 4-dimethylaminopyridine (B28879) with a copper(II) chloride source. nih.govlobachemie.com In one method, CuCl₂·2H₂O is added to a solution of 4-dimethylaminopyridine in absolute ethanol, followed by acidification with concentrated HCl. nih.gov Slow evaporation of the solvent at room temperature yields yellow block crystals. nih.gov An alternative preparation involves heating a solution of CuCl₂·2H₂O and 4-(dimethylamino)pyridine in 3 M HCl, which also produces yellow crystals upon slow evaporation. lobachemie.com

This compound is known to crystallize in two polymorphic forms, a stable yellow phase and a less stable green phase. lobachemie.comresearchgate.net The fundamental structural unit in both forms consists of a CuCl₄²⁻ anion hydrogen-bonded to two this compound cations. lobachemie.com

| Reactant 1 | Reactant 2 | Acid | Solvent | Method | Product |

| 4-Dimethylaminopyridine | CuCl₂·2H₂O | HCl (conc.) | Ethanol | Slow evaporation | Yellow crystals of (C₇H₁₁N₂)₂CuCl₄ |

| 4-Dimethylaminopyridine | CuCl₂·2H₂O | HCl (3 M) | Water | Heating & slow evaporation | Yellow crystals of (C₇H₁₁N₂)₂CuCl₄ |

This compound 3,5-Dichlorosalicylate (B8344614)

While a specific synthesis for this compound 3,5-dichlorosalicylate is not detailed in the provided sources, a general and conventional method for preparing similar molecular salts has been described. This involves the reaction of 4-dimethylaminopyridine with various benzoic acid derivatives. The synthesis is typically accomplished through solvent evaporation techniques, where the organic base (DMAP) and the chosen acid (in this case, 3,5-dichlorosalicylic acid) are combined in a suitable solvent, which is then slowly removed to facilitate crystallization of the salt. This approach has been successfully used to create a variety of 4-dimethylaminopyridinium salts of benzoates.

Synthesis of this compound-Based Ionic Liquids

A variety of this compound-based ionic liquids (ILs) have been synthesized, often employing green and efficient methodologies. A common synthetic strategy involves a two-step process: N-alkylation of 4-(dimethylamino)pyridine (DMAP) followed by anion exchange.

The first step, N-alkylation, is frequently carried out by reacting DMAP with various functionalized alkyl halides. To promote greener synthesis, this reaction has been performed under ultrasound irradiation, which can reduce reaction times and increase product yields. For instance, the nucleophilic alkylation of DMAP with different alkyl halides in toluene at 80 °C under ultrasound irradiation for 5 hours afforded the desired N-alkylated this compound halide salts in yields of 79–85%.

In the second step, the halide anion of the initially formed salt is exchanged for another anion to create the final ionic liquid. This anion metathesis is also effectively carried out under ultrasound irradiation. Reacting the 4-dimethylaminopyridinium halide salts with various metal salts (e.g., NaBF₄, KPF₆) in a closed vessel at 70 °C for 45 minutes under ultrasound has been shown to produce the desired ionic liquids in excellent yields.

| Step | Reaction | Conditions |

| 1. N-Alkylation | DMAP + Alkyl Halide | Ultrasound, Toluene, 80 °C, 5 h |

| 2. Anion Metathesis | DMAP-Alkyl-Halide + Metal Salt (MY) | Ultrasound, 70 °C, 45 min |

Synthesis of Chiral 4-(Dimethylamino)pyridine Analogues

The development of chiral analogues of 4-(dimethylamino)pyridine is a significant area of research, as these compounds can serve as effective nucleophilic catalysts in asymmetric synthesis. Several synthetic strategies have been devised to introduce chirality.

One approach involves creating atropisomeric analogues, where chirality arises from restricted rotation around an aryl-aryl bond. A concise seven-step synthesis for atropisomeric 3-aryl analogues of DMAP starting from 4-pyridone has been developed. Key steps in such syntheses can include the creation of the biaryl axis via Suzuki cross-coupling reactions.

Another strategy is to introduce a chiral appendage to the DMAP framework. For example, a chiral DMAP equivalent bearing a sulfoxide (B87167) group has been prepared in a single step. This was achieved via a bromine-magnesium exchange reaction on 3-bromo-4-(dimethylamino)pyridine, followed by trapping the resulting Grignard intermediate with (1R,2S,5R)-(–)-(S)-menthyl p-toluenesulfinate. This method produced the chiral sulfoxide analogue in 60% yield and with high optical purity.

Chemoenzymatic routes have also been employed to produce optically active homodimeric 4-(N,N-dimethylamino)pyridine carbamate (B1207046) derivatives. These syntheses can use linear diamines as starting materials to generate dimeric compounds of varying lengths, which have potential applications as chiral ligands or catalysts.

Mechanistic Investigations of Catalytic Activity

Nucleophilic Catalysis Pathways

The most widely accepted mechanism for DMAP-catalyzed reactions, such as the esterification of alcohols with anhydrides, proceeds via a nucleophilic pathway. nih.govsci-hub.st This pathway is characterized by the direct involvement of the DMAP nitrogen atom as a nucleophile, leading to the formation of highly reactive intermediates. vaia.com

Formation of N-Acylpyridinium Intermediates and Ion Pairs

The initial and critical step in the nucleophilic catalysis pathway is the reaction of DMAP with the acylating agent, for instance, an acid anhydride (B1165640). wikipedia.orgchemeurope.com The pyridine (B92270) nitrogen of DMAP, which is significantly more nucleophilic than the dimethylamino nitrogen due to resonance effects, attacks a carbonyl carbon of the anhydride. vaia.comyoutube.com This nucleophilic attack leads to the formation of a key intermediate: the N-acyl-4-(dimethylamino)pyridinium ion. wikipedia.orgnih.govacs.org

The nature of the counterion in the ion pair can influence the reactivity of the acylpyridinium salt. sci-hub.st Loosely-bound, highly reactive ion pairs are thought to be formed, particularly in non-polar solvents, which contributes to the exceptional catalytic effect. researchgate.net

Rate-Determining Steps and Reaction Kinetics

Following the formation of the N-acylpyridinium ion pair, the nucleophilic substrate, such as an alcohol, attacks the activated acyl group of the intermediate. utrgv.eduwikipedia.org This leads to the formation of the final ester product and the protonated form of DMAP (4-dimethylaminopyridinium). utrgv.educhemeurope.com

Kinetic studies on the DMAP-catalyzed acylation of alcohols have provided significant insights into the rate-determining step of the reaction. For the acetylation of cyclohexanol (B46403) with acetic anhydride in dichloromethane, the reaction was found to be first-order with respect to the anhydride, the alcohol, and DMAP. nih.gov This indicates that all three species are involved in the rate-determining step. nih.govresearchgate.net In this specific system, the second step, the reaction of the alcohol with the acylated catalyst, is considered the rate-determining step. utrgv.edu

Role of Auxiliary Bases in Catalyst Regeneration

After the transfer of the acyl group to the substrate, the DMAP catalyst is present in its protonated, and thus deactivated, form, 4-(dimethylamino)pyridinium. wikipedia.orgchemeurope.com To complete the catalytic cycle, the active DMAP catalyst must be regenerated. This is typically achieved through the use of an auxiliary, non-nucleophilic base, such as triethylamine (B128534) or pyridine. utrgv.eduwikipedia.orgchemeurope.com This auxiliary base deprotonates the this compound ion, restoring the nucleophilic DMAP and allowing it to participate in another catalytic cycle. wikipedia.org

Interestingly, kinetic studies have shown that for the acetylation of cyclohexanol with acetic anhydride, the reaction is zero-order with respect to the auxiliary base, triethylamine. nih.govsci-hub.stresearchgate.net This suggests that the auxiliary base is not involved in the rate-determining step of the reaction under these conditions. sci-hub.stresearchgate.net Its role is primarily to ensure the continuous availability of the active form of the DMAP catalyst. utrgv.eduwikipedia.org Some studies have even demonstrated efficient DMAP-catalyzed acylations under auxiliary base-free conditions, particularly with very low catalyst loadings. organic-chemistry.org

Competing Reaction Pathways

While the nucleophilic catalysis pathway is generally the most favorable, alternative mechanisms can compete or even dominate under certain circumstances. These competing pathways are primarily influenced by the nature of the catalyst, the substrate, and the reaction conditions.

Base-Catalyzed Mechanisms

In a base-catalyzed mechanism, DMAP does not act as a nucleophile but rather as a Brønsted base. wikipedia.org In this scenario, DMAP would deprotonate the nucleophilic substrate, for example, an alcohol, to form a more reactive alkoxide ion. This alkoxide would then directly attack the acylating agent. wikipedia.org

However, theoretical and experimental studies have shown that for many common reactions, such as the acetylation of alcohols with acetic anhydride, the base-catalyzed pathway has a significantly higher activation energy barrier compared to the nucleophilic catalysis pathway. nih.govsci-hub.stacs.org This makes the base-catalyzed mechanism far less competitive under typical reaction conditions. sci-hub.st The lack of correlation between the catalytic reactivity of various amines and their pKa values also argues against a general base catalysis mechanism. sci-hub.st

Influence of Substrate Acidity (pKa) on Mechanism

The dominant catalytic pathway can be influenced by the acidity (pKa) of the substrate. wikipedia.org While the nucleophilic pathway is common for many alcohols, the mechanism can shift towards a base-catalyzed pathway when a more acidic substrate, such as a phenol, is used. wikipedia.org

In the case of a phenol, DMAP can act as a base to deprotonate the acidic phenolic hydroxyl group, forming a phenolate (B1203915) ion. wikipedia.org This phenolate is a potent nucleophile that can then readily attack the anhydride, following a base-catalyzed route. wikipedia.org This highlights that the function of DMAP can be modulated by the electronic properties of the substrate, allowing it to switch from a nucleophilic catalyst to a base catalyst depending on the substrate's pKa. The interplay between the pKa of the substrate and the catalyst can therefore dictate the operative reaction mechanism. acs.orgnih.gov

Identification and Characterization of Reactive Intermediates

The catalytic efficacy of 4-(dimethylamino)pyridine (DMAP) and its corresponding cationic form, this compound, is fundamentally linked to the formation of highly reactive intermediates. Extensive research, employing a combination of spectroscopic techniques, kinetic analyses, and computational modeling, has provided significant insights into the identity and properties of these transient species. The primary reactive intermediate in many DMAP-catalyzed reactions, particularly acyl-transfer processes, is the N-acylpyridinium ion.

The generally accepted mechanism for reactions like esterification with acetic anhydride involves the initial reaction of DMAP with the anhydride to form an N-acylpyridinium intermediate. researchgate.netwikipedia.org This key intermediate is a highly reactive acylating agent. researchgate.net For instance, in the acylation of alcohols, the process is understood to begin with the pre-equilibrium formation of an acylpyridinium cation from the reaction of DMAP with the acyl donor. sci-hub.st This is followed by the alcohol reacting with this activated catalyst. sci-hub.st

In a study on the acylation of inert alcohols catalyzed by 4-(N,N-dimethylamino)pyridine hydrochloride (DMAP·HCl), it was found that DMAP·HCl and the acylating reagent directly form an N-acyl-4-(N′,N′-dimethylamino)pyridine chloride intermediate. acs.orgorganic-chemistry.orgresearchgate.net This intermediate is then attacked by the nucleophilic substrate, leading to the acylated product and regeneration of the catalyst. acs.orgorganic-chemistry.orgresearchgate.net This mechanism avoids the need for the catalyst to dissociate into free DMAP. organic-chemistry.org

The stability of these acylpyridinium intermediates is crucial for the catalytic activity. researchgate.net Computational studies have been employed to predict the stability of various acylpyridinium cations, guiding the design of new catalysts. researchgate.net These theoretical examinations, alongside experimental kinetic studies, have provided strong support for the nucleophilic catalysis pathway involving the acylpyridinium intermediate. researchgate.net

Kinetic evidence has further solidified the role of the acylpyridinium intermediate. In the hydrolysis of p-nitrophenyl alkanoates catalyzed by a polyamide with 4-(dimethylamino)pyridine moieties, "burst" kinetics were observed. acs.org This phenomenon, characterized by a rapid initial release of p-nitrophenoxide, is indicative of the fast and irreversible formation of an N-acylpyridinium intermediate compared to its subsequent slower hydrolysis. acs.org

Spectroscopic methods have been instrumental in the direct observation and characterization of these intermediates. UV spectrophotometry has been used to identify N-acyl DAAP intermediates in non-aqueous solutions. acs.org Furthermore, techniques like FT-IR, FT-Raman, 1H NMR, and 13C NMR, coupled with quantum chemical computations, have been used to characterize novel compounds involving the this compound cation, providing detailed information on their electronic structure and vibrational modes. nih.gov In one instance, a 1-tosyl-4-dimethylaminopyridinium chloride intermediate was generated and characterized by 1H NMR when p-toluene sulfonyl chloride reacted with DMAP. researchgate.net

The table below summarizes key data related to the characterization of this compound and its reactive intermediates from various research findings.

| Intermediate/Compound | Analytical Technique(s) | Key Findings | Reference(s) |

| N-acyl-4-(N′,N′-dimethylamino)pyridine chloride | Reaction Mechanism Analysis | Formed directly from DMAP·HCl and acylating reagent. | acs.orgorganic-chemistry.orgresearchgate.net |

| Acetylpyridinium/acetate (B1210297) ion pair | Computational Modeling (Becke3LYP/6-311+G(d,p)//Becke3LYP/6-31G(d)) | Identified as the energetically most favorable intermediate in the acetylation of tert-butanol. | researchgate.net |

| N-acylpyridinium intermediate | Kinetic Studies | "Burst" kinetics observed, indicating rapid formation. | acs.org |

| 1-Tosyl-4-dimethylaminopyridinium chloride | 1H NMR Spectroscopy | In situ generation and characterization. | researchgate.net |

| 4-(Dimethylamino) Pyridinium (B92312) 3, 5-dichlorosalicylate | UV-vis, FT-IR, FT-Raman, 1H NMR, 13C NMR, DFT | Detailed spectroscopic and quantum chemical characterization. | nih.gov |

| Bis(4-dimethylaminopyridinium) tetrachlorocuprate | X-ray Crystallography, IR Spectroscopy, DFT | Structural determination and vibrational band identification. | researchgate.netscirp.orgscirp.org |

In some contexts, the reactivity of the this compound moiety can be influenced by its incorporation into more complex systems. For example, the use of 1-cyano-4-dimethylamino-pyridinium (CDAP) tetrafluoroborate (B81430) allows for the trapping of folding intermediates of cystinyl proteins, where the cyanylated species can be isolated and characterized by mass spectrometry. nih.gov

It is also noteworthy that the nature of the reactants can alter the mechanistic pathway. For instance, in the DMAP-catalyzed acylation of phenols, the mechanism shifts to a base-catalyzed pathway where DMAP deprotonates the phenol, and the resulting phenoxide attacks the anhydride. wikipedia.org

Advanced Spectroscopic Characterization

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for identifying the functional groups and characterizing the structural framework of the 4-(Dimethylamino)pyridinium cation.

The FT-IR spectrum of this compound is characterized by distinct absorption bands corresponding to the vibrational modes of the pyridinium (B92312) ring, the dimethylamino substituent, and the crucial N-H bond formed upon protonation. Studies on various salts, such as bis(4-dimethylamino-pyridinium) tetrachlorocuprate and 4-(Dimethylamino) pyridinium 3, 5-dichlorosalicylate, provide detailed assignments of these bands. scirp.orgresearchgate.netnih.gov The protonation at the pyridine (B92270) nitrogen atom is a key feature confirmed by these spectral analyses. scirp.orgresearchgate.net

The high-frequency region of the spectrum is dominated by stretching vibrations. The N-H stretching vibration, a direct consequence of protonation, is typically observed in the range of 3100-3200 cm⁻¹. researchgate.net C-H stretching vibrations from the aromatic ring and the methyl groups of the dimethylamino substituent also appear in this region. researchgate.netresearchgate.net The mid-frequency region contains bands related to the ring's C=C and C=N stretching vibrations, as well as bending modes of the methyl groups. researchgate.net Theoretical calculations using Density Functional Theory (DFT) have been employed to support and refine the assignment of these experimental bands. scirp.orgresearchgate.net

Table 1: Selected FT-IR Vibrational Frequencies and Assignments for this compound Salts Data sourced from studies on various salts of the cation. researchgate.netnih.govresearchgate.net

| Frequency (cm⁻¹) | Assignment |

| ~3112 | ν(N-H) Stretching |

| ~2964, 2934 | ν(C-H) Stretching (Aromatic and Methyl groups) |

| ~1654 | δ(O-H) Bending of water (in hydrated crystals) |

| ~1644 | ν(C=C) + ν(C=N) Ring Stretching |

| ~1570 | Pyridine Ring Stretching |

| ~1373 | δ(C-H) Bending |

| ~1224 | ν(C-N) Stretching |

| ~955 | Ring Breathing Mode |

| ~825 | γ(C-H) Out-of-plane Bending |

ν: stretching; δ: in-plane bending; γ: out-of-plane bending

FT-Raman spectroscopy provides complementary information to FT-IR, particularly for symmetric vibrations and those involving less polar bonds. The FT-Raman spectrum of this compound compounds has been recorded and analyzed, often in conjunction with FT-IR data, to achieve a comprehensive vibrational assignment. nih.govnih.govnih.gov The spectra are typically recorded over a range from 100 to 3500 cm⁻¹. nih.gov

Key features in the FT-Raman spectrum include strong bands corresponding to the ring breathing modes and symmetric stretching of the C-C bonds within the pyridine ring. The C-H stretching vibrations are also prominent in the high-frequency region. As with FT-IR, quantum chemical calculations are instrumental in assigning the observed Raman shifts to specific molecular motions. nih.govnih.gov

Table 2: Selected FT-Raman Frequencies and Assignments for a this compound Salt Data based on 4-(Dimethylamino) Pyridinium 3, 5-dichlorosalicylate. nih.gov

| Frequency (cm⁻¹) | Assignment |

| ~3072 | ν(C-H) Aromatic Stretching |

| ~1644 | ν(C=C) + ν(C=N) Ring Stretching |

| ~1451 | Asymmetric CH₃ Bending |

| ~1255 | Ring Breathing Mode |

| ~1015 | Symmetric CH₃ Rocking |

| ~825 | Ring Trigonal Bending |

| ~640 | Ring In-plane Bending |

ν: stretching

To ensure accurate assignment of the numerous vibrational bands in the IR and Raman spectra, Normal Coordinate Analysis (NCA) is frequently performed. nih.govnih.gov This method computationally determines the fundamental vibrational modes of a molecule, their frequencies, and their potential energy distribution (PED). researchgate.net The analysis is typically carried out using quantum chemical methods like Density Functional Theory (DFT) at a specific level of theory and basis set (e.g., B3LYP/6-311++G(d,p)). scirp.orgnih.gov

The process involves optimizing the molecular geometry and then calculating the harmonic vibrational frequencies. nih.govnih.gov These calculated frequencies are often scaled using a specific factor to correct for anharmonicity and the approximations inherent in the theoretical model, a methodology known as the Scaled Quantum Mechanical Force Field (SQMFF). nih.govnih.gov The resulting scaled theoretical wavenumbers show very good agreement with the experimental values from FT-IR and FT-Raman spectroscopy, allowing for a reliable and detailed interpretation of the entire vibrational spectrum. nih.gov This computational approach is crucial for unambiguously assigning complex vibrational modes that arise from the coupling of several types of motion within the molecule. researchgate.net

Electronic Spectroscopy

Electronic spectroscopy probes the transitions between different electronic energy levels within the molecule, providing information on its electronic structure and conjugation effects.

The UV-Vis absorption spectrum of the this compound moiety is characterized by intense absorptions in the ultraviolet region, arising from π→π* transitions within the aromatic system. Studies on 4-dimethylaminopyridine (B28879) (DMAP), the neutral precursor, show a dominant absorption band around 250-260 nm (39,900 cm⁻¹) and a shoulder at lower energy around 275-285 nm (35,500-36,500 cm⁻¹). researchgate.net These bands are assigned to the ¹Lₐ and ¹Lₑ transitions, respectively. researchgate.net

Upon protonation to form the this compound cation, or when it forms complexes, shifts in these absorption bands are observed. For instance, in a charge-transfer complex with DDQ, the spectrum of the complex is distinctly different from that of the individual donor and acceptor molecules, confirming its formation. nih.gov The electronic spectrum of a 4-(Dimethylamino) Pyridinium salt measured experimentally has been assigned using a Time-Dependent DFT (TD-DFT) approach. nih.govnih.gov The solubility and stability of nanoparticles capped with DMAP have also been studied using UV-visible spectroscopy. nih.govacs.org

Table 3: UV-Vis Absorption Data for 4-Dimethylaminopyridine in Different Solvents researchgate.net

| Solvent | Transition | Wavenumber (cm⁻¹) | Wavelength (nm) |

| n-hexane | ¹Lₑ | ~36,000 | ~278 |

| n-hexane | ¹Lₐ | 39,900 | 251 |

| Acetonitrile | ¹Lₑ | ~35,000 | ~286 |

| Acetonitrile | ¹Lₐ | 38,800 | 258 |

Magnetic Circular Dichroism (MCD) spectroscopy, which measures the differential absorption of left and right circularly polarized light in the presence of a magnetic field, offers a more detailed assignment of electronic transitions than conventional absorption spectroscopy. rsc.org The MCD spectrum provides the signs of the Faraday B terms, which are characteristic of the electronic states involved.

For 4-dimethylaminopyridine, the MCD spectrum confirms the assignment of the electronic transitions observed in the UV-Vis spectrum. researchgate.netrsc.org The lower energy ¹Lₑ transition is associated with a positive B term, while the higher energy and more intense ¹Lₐ transition exhibits a negative B term. researchgate.net This distinct pattern of signed bands in the MCD spectrum provides unambiguous evidence for the presence and energetic ordering of these two low-energy excited states, corroborating the results from quantum chemical calculations. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound and for probing its dynamic behavior in solution.

The 1H and 13C NMR spectra of this compound salts provide characteristic signals that confirm the compound's structure. The protonation at the pyridine nitrogen leads to a deshielding of the ring protons, causing them to appear at a lower field compared to the neutral DMAP.

In a typical 1H NMR spectrum in D₂O, the protons on the pyridine ring appear as two doublets, corresponding to the protons ortho and meta to the pyridinium nitrogen. The methyl protons of the dimethylamino group typically appear as a singlet. Similarly, the 13C NMR spectrum shows distinct signals for the carbon atoms of the pyridine ring and the methyl groups. nih.gov The chemical shifts are sensitive to the solvent and the counter-ion present in the salt. nih.gov

Below is a table summarizing typical NMR data for a this compound derivative.

| Nucleus | Position | Chemical Shift (δ, ppm) | Solvent | Reference |

| ¹H | Pyridinium-H (ortho) | 8.28 (d) | DMSO-d₆ | nih.gov |

| ¹H | Pyridinium-H (meta) | 7.02 (d) | DMSO-d₆ | nih.gov |

| ¹H | N(CH₃)₂ | 3.17 (s) | DMSO-d₆ | nih.gov |

| ¹³C | C (ipso, NMe₂) | 155.8 | DMSO-d₆ | nih.gov |

| ¹³C | CH (ortho) | 141.9 | DMSO-d₆ | nih.gov |

| ¹³C | CH (meta) | 107.6 | DMSO-d₆ | nih.gov |

| ¹³C | N(CH₃)₂ | 39.7 | DMSO-d₆ | nih.gov |

Note: The data corresponds to 4-(Dimethylamino)-1-pentylpyridinium fluoride (B91410). Chemical shifts can vary with substitution.

Variable Temperature (VT) NMR spectroscopy has been instrumental in understanding the mechanistic details of reactions and dynamic processes involving the this compound moiety. For example, VT-NMR studies have been used to determine the rotational barrier of bulky substituents on the pyridinium nitrogen. In the case of 4-(Dimethylamino)-1-(triphenylmethyl)pyridinium chloride, the rotational barrier of the trityl group was determined to be approximately 8 kcal/mol, indicating a dynamic conformational exchange in solution.

Furthermore, VT-NMR, in conjunction with IR spectroscopy, has been used to study the mechanism of DMAP-catalyzed acetylation reactions. researchgate.net These studies provide insight into the structure and stability of the key intermediate, the N-acyl-4-(dimethylamino)pyridinium salt, which is the catalytically active species. researchgate.net By analyzing the changes in the NMR spectra at different temperatures, researchers can elucidate the kinetics and thermodynamics of such processes. mdpi.com

Photophysical Phenomena

The photophysics of this compound is dominated by intramolecular charge transfer (ICT) processes, leading to interesting solvent-dependent fluorescence behavior.

While the neutral 4-(dimethylamino)pyridine (DMAP) is well-known for its solvent-dependent dual fluorescence, the protonated form also exhibits complex photophysical behavior. researchgate.netresearchgate.netresearchgate.net In polar solvents, upon photoexcitation, an intramolecular charge transfer from the dimethylamino group to the pyridinium ring occurs. researchgate.net

Studies on 4-dimethylaminopyridine in water, where it exists in its protonated form, show that upon excitation, an intramolecular charge transfer state is formed nearly barrierlessly. researchgate.net This charge transfer state is highly sensitive to the polarity of its microenvironment. nih.gov The fluorescence of related pyridinium derivatives, such as anilinopyridinium, is also strongly solvent-dependent, a characteristic attributed to intramolecular charge transfer. acs.org This sensitivity to solvent polarity, known as solvatochromism, is a hallmark of molecules with significant differences in dipole moments between their ground and excited states. For some derivatives like trans-4-[4-(N,N-dimethylamino)styryl]pyridine (4-DMASP), protonation of the pyridine nitrogen in acidic media leads to a monocation with a red-shifted emission.

The phenomenon of dual fluorescence in DMAP and the significant solvatochromism in its protonated derivatives are often explained by the Twisted Intramolecular Charge Transfer (TICT) model. researchgate.netresearchgate.netmdpi.com According to this model, upon electronic excitation, the molecule initially reaches a locally excited (LE) state which is structurally similar to the ground state. mdpi.com

In polar solvents, the LE state can then undergo a conformational change, involving the twisting of the dimethylamino group relative to the plane of the pyridinium ring. researchgate.net This twisting leads to a decoupling of the π-systems of the donor (dimethylamino) and acceptor (pyridinium) moieties, resulting in a highly polar, charge-separated TICT state. mdpi.com This TICT state is significantly stabilized by polar solvents, leading to a red-shifted emission band. researchgate.net In nonpolar solvents, the formation of the TICT state is less favorable, and emission primarily occurs from the LE state. researchgate.net

While the classic dual fluorescence is more prominent in the neutral DMAP, theoretical and experimental studies on the protonated form and its derivatives are consistent with the formation of a charge transfer state via a twisting motion. researchgate.netresearchgate.net For instance, in water, the nearly barrierless formation of the charge transfer state in protonated DMAP suggests a very rapid relaxation process that can be rationalized within the framework of the TICT model. researchgate.net

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations

DFT has become a cornerstone for studying the structural and electronic properties of 4-(Dimethylamino)pyridinium and its involvement in catalytic cycles. It offers a balance between computational cost and accuracy, making it suitable for analyzing complex reaction pathways.

DFT calculations are routinely used to determine the ground-state equilibrium geometry of DMAP and its protonated form, this compound (DMAPH+). Methods such as B3LYP, often paired with basis sets like 6-31G(d) or 6-311++G(d,p), have been employed to predict molecular parameters. nih.govnctu.edu.tw

Theoretical studies on DMAP and its charge-transfer complexes reveal significant insights into its molecular structure. For instance, in a complex with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), DFT calculations showed that the bond lengths within the DMAP moiety are altered upon complexation. nih.gov Specifically, certain C-C bond lengths in the pyridine (B92270) ring decrease, while C-N bond lengths can either increase or decrease depending on their position, reflecting the redistribution of electron density upon charge transfer. nih.gov Molecular Electrostatic Potential (MEP) maps derived from these calculations consistently indicate the nucleophilic character of DMAP, which is central to its catalytic activity. nih.gov

Below is a table summarizing representative optimized geometric parameters for a DMAP-containing structure as determined by DFT calculations.

| Parameter | Bond/Angle | Calculated Value (Gas Phase) | Calculated Value (PCM) |

|---|---|---|---|

| Bond Length | C2–C3 | 1.417 Å | 1.415 Å |

| Bond Length | C3–C4 | 1.417 Å | 1.414 Å |

| Bond Length | C1–N6 | 1.359 Å | 1.359 Å |

| Bond Length | C3–N11 | 1.354 Å | 1.352 Å |

| Bond Angle | N6-C1-C2 | 123.9° | 123.9° |

| Bond Angle | C1-C2-C3 | 118.8° | 118.9° |

Data derived from a DFT study on a charge-transfer complex involving 4-DMAP. nih.gov The specific atom numbering corresponds to the original research publication.

A critical application of DFT is the mapping of reaction pathways to understand the mechanism of DMAP-catalyzed reactions. By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile can be constructed.

A notable example is the DFT study of the DMAP-catalyzed acetylation of alcohols with acetic anhydride (B1165640). nctu.edu.tw This study confirmed that the reaction proceeds via a nucleophilic catalysis pathway, which is energetically more favorable than a competing base-catalyzed mechanism. The key steps involve the initial nucleophilic attack of DMAP on the anhydride to form an acetylpyridinium-acetate ion pair. This intermediate then reacts with the alcohol. nctu.edu.tw Calculations at the Becke3LYP/6-311+G(d,p) level of theory determined the reaction barriers for these steps, providing quantitative support for the proposed mechanism. nctu.edu.tw

Further studies have computationally investigated other DMAP-catalyzed reactions. For instance, the proposed mechanism for the aerobic oxidation of aryl α-halo esters involves the formation of a pyridinium (B92312) salt intermediate, followed by deprotonation to a pyridinium ylide. fu-berlin.de This ylide then undergoes a [3+2] cycloaddition with molecular oxygen. DFT is essential for validating the feasibility of such proposed intermediates and transition states.

In another example, DFT calculations were used to generate free energy profiles for the methylation of a DMAP-modified meta-phenylene ethynylene foldamer. These profiles illustrate the change in Gibbs free energy (ΔG) throughout the reaction, identifying the rate-determining step and the stability of intermediates.

| Reaction Step | Species | Relative Free Energy (ΔG, kcal/mol) |

|---|---|---|

| Reactants | Foldamer + Methyl Sulfonate Ester | 0.0 |

| Transition State 1 (TS1) | [Methylation TS] | +22.7 |

| Intermediate (IM1) | [Methylated Foldamer Intermediate] | -10.5 |

| Products | [Final Products] | -19.1 |

Representative data adapted from DFT calculations on the methylation of a DMAP-modified foldamer with methyl methanesulfonate. Values are illustrative of a typical calculated energy profile.

Reactions are typically performed in a solvent, and computational models must account for its influence. The Polarizable Continuum Model (PCM) is a widely used implicit solvation method that models the solvent as a continuous dielectric medium. nih.gov This approach allows for the calculation of solute-solvent interactions without the prohibitive cost of explicitly modeling individual solvent molecules.

In studies of DMAP, PCM has been applied to refine energy calculations and predict how the polarity of the solvent affects reaction barriers and the stability of charged intermediates like the this compound cation. For example, single-point calculations using the PCM/UAHF solvation model were used to estimate solvent effects in the DMAP-catalyzed acetylation of tert-butanol. nctu.edu.tw Similarly, PCM was employed in the DFT and TD-DFT analysis of the DMAP-DDQ charge-transfer complex to simulate its behavior in acetonitrile and methanol, showing that the complex is more stable in the higher-polarity solvent (acetonitrile). nih.gov

Advanced Quantum Chemical Methods

While DFT is a powerful tool, more advanced methods are sometimes required to accurately describe complex electronic phenomena, such as electronically excited states or systems with strong electron correlation.

To investigate the behavior of molecules upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. It is used to calculate vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in an electronic spectrum.

TD-DFT has been successfully applied to study the charge-transfer complex formed between DMAP and DDQ. nih.gov The calculations, performed using the PCM/TD-DFT approach, accurately predicted the electronic absorption spectrum of the complex. The analysis was further enhanced by examining the Natural Transition Orbitals (NTOs), which provide a compact and insightful picture of the electron-hole pairs upon excitation, confirming the charge-transfer nature of the electronic transition. The theoretical results showed excellent correlation with experimental UV-visible spectra. nih.gov

For electronic structures that cannot be accurately described by a single determinant, such as certain excited states, transition states involving bond breaking/formation, or molecules with significant radical character, multireference methods are necessary. The Complete Active Space Self-Consistent Field (CASSCF) method provides a qualitatively correct description by optimizing orbitals and CI coefficients within a defined "active space" of key electrons and orbitals. Dynamic electron correlation is then added using second-order perturbation theory (CASPT2).

While direct applications of CASSCF/CASPT2 specifically to the this compound cation are not prominent in the literature, these methods are crucial for studying related N-heterocyclic systems where DFT may be inadequate. For instance, RASSCF/RASPT2 (a variant of CASSCF/CASPT2) has been used to investigate the highly multiconfigurational electronic structures of iron-pyridine(diimine) complexes, where single-reference methods like DFT struggle to provide physically accurate descriptions. nih.gov Such multireference approaches would be indispensable for accurately modeling photochemical reactions involving the this compound moiety or catalytic steps that proceed through intermediates with significant multireference character.

Semiempirical Calculations (e.g., INDO/S)

Semiempirical quantum chemical methods are built upon the Hartree-Fock formalism but incorporate several approximations and parameters derived from experimental data to simplify calculations. wikipedia.org These methods are particularly valuable for treating large molecules where more computationally expensive ab initio methods are not feasible. wikipedia.org By parameterizing the calculations, semiempirical methods can implicitly include some effects of electron correlation. wikipedia.org

Methods like Intermediate Neglect of Differential Overlap/Spectroscopic (INDO/S) are specifically parameterized to reproduce electronic spectra and excited state properties. While these methods have been instrumental in the qualitative understanding of molecular orbitals and electronic transitions in a wide range of molecules, specific INDO/S computational studies focused solely on the this compound cation are not extensively detailed in the recent literature. researchgate.net The general approach of such a calculation would involve simplifying the electron-electron repulsion integrals and using empirical parameters to approximate the core-electron interactions, allowing for a computationally efficient estimation of the electronic structure and transitions of the this compound cation.

Restricted Hartree-Fock (RHF) Approaches

The Restricted Hartree-Fock (RHF) method is a foundational ab initio approach used for closed-shell systems, where all electrons are spin-paired. The this compound cation is a closed-shell species, making the RHF method a suitable starting point for theoretical investigations of its electronic structure. In the RHF formalism, a single set of molecular orbitals is calculated for both alpha and beta spin electrons, which simplifies the computation significantly compared to methods for open-shell molecules.

While density functional theory (DFT) methods have become more prevalent in computational chemistry, studies have shown that for certain systems, such as zwitterionic pyridinium compounds, the Hartree-Fock method can provide results that correlate well with experimental data, sometimes even outperforming certain DFT functionals. nih.gov This is attributed to the different handling of electron correlation and the localization of orbitals. For the this compound cation, an RHF calculation would provide a good initial approximation of its molecular orbitals, geometry, and electronic properties, which can then be refined using more advanced post-Hartree-Fock methods that account for electron correlation more explicitly.

Reactivity and Electronic Property Descriptors

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory provides significant insights into the chemical reactivity and kinetic stability of a molecule by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter; a smaller gap generally implies higher chemical reactivity and lower kinetic stability. conicet.gov.ar

In computational studies of 4-(dimethylamino)pyridine (DMAP) and its derivatives, the HOMO is typically localized on the DMAP moiety, indicating its electron-donating nature. For instance, in a charge-transfer complex between 4-DMAP and 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), the HOMO is predominantly located on the 4-DMAP fragment, specifically on the nitrogen atoms, highlighting its role as an n-electron donor. researchgate.net Conversely, the LUMO is situated on the acceptor molecule. researchgate.net

For the this compound cation, the electronic properties are altered upon protonation. In a study on this compound 3,5-dichlorosalicylate (B8344614), the HOMO-LUMO energy gap was found to be a key indicator of the molecule's bioactivity. nih.gov Similarly, for a 4-(dimethylamino)pyridine-substituted uracil cation, the calculated HOMO and LUMO energies were -0.25496 eV and -0.08484 eV, respectively. researchgate.net The distribution of these orbitals across both the pyridinium and uracil rings suggests a delocalized electronic structure. researchgate.net

| Compound/Complex | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| 4-(dimethylamino)pyridine-substituted uracil cation | -0.25496 | -0.08484 | 0.17012 |

| Quinoline (for comparison) | -6.646 | -1.816 | 4.83 |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical tool used to investigate charge delocalization, hyperconjugative interactions, and the nature of chemical bonds within a molecule. nih.gov It provides a localized picture of the electronic structure, which can be readily interpreted in terms of classical chemical bonding concepts.

For the this compound cation, a key structural feature is the short N-C bond between the dimethylamino group and the pyridinium ring, which is indicative of significant electron delocalization. nih.gov NBO analysis of related compounds confirms this observation. For example, in a study of a 4-(dimethylamino)pyridine-substituted uracil, NBO calculations revealed that the pyridinium ring adopts a quinoid-like structure, with significant double bond character in the C2-C3, C5-C6, and C4-N bonds. researchgate.net

Electrostatic Potential (ESP) Mapping

Molecular Electrostatic Potential (ESP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and identifying regions that are susceptible to electrophilic and nucleophilic attack. nih.gov The ESP map is typically colored to represent different potential values, with red indicating regions of negative potential (electron-rich) and blue indicating regions of positive potential (electron-poor). nih.gov

In the case of 4-(dimethylamino)pyridine (DMAP), the ESP map shows a major negative region (red) located on the nitrogen atoms of the pyridine ring and the dimethylamino group, confirming their nucleophilic character. researchgate.netnih.gov Upon formation of a charge-transfer complex or protonation to form the this compound cation, the electrostatic potential changes significantly. For the cation, the positive charge is expected to be delocalized over the pyridinium ring, leading to a predominantly positive (blue) potential in this region.

A study on 4-(dimethylamino)pyridine substituted uracils provides a qualitative illustration of this, where the pyridinium moiety exhibits a shortage of electron density, depicted in blue. researchgate.net ESP analysis of this compound 3,5-dichlorosalicylate also helps in recognizing the nucleophilic and electrophilic regions of the molecule. nih.gov

Electron Localization Function (ELF) and Local Orbital Locator (LOL)

The Electron Localization Function (ELF) and Local Orbital Locator (LOL) are topological analysis tools that provide insights into the nature of chemical bonding and electron localization within a molecule. nih.govresearchgate.net They are particularly useful for identifying regions of covalent bonding, lone pairs, and atomic cores. researchgate.net Both ELF and LOL are related to the kinetic energy density of the electrons. researchgate.net

In a computational investigation of this compound 3,5-dichlorosalicylate, ELF and LOL analyses were performed to explain the chemical implications of the molecule's electronic structure. nih.gov These analyses can visually represent the electron pair density and the overlap of localized orbitals. researchgate.net For the this compound cation, an ELF and LOL analysis would be expected to show high localization in the regions of the C-C and C-N bonds of the pyridinium ring, as well as around the nitrogen atoms. The delocalization of the positive charge across the pyridinium ring would also be reflected in the ELF and LOL plots. Such topological analyses are instrumental in understanding the intramolecular interactions and the distribution of electrons within the cation. researchgate.net

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a computational tool used to identify and visualize weak, non-covalent interactions within and between molecules. chemtools.orgwikipedia.org This method is based on the electron density (ρ) and its derivative, the reduced density gradient (s). chemtools.orgwikipedia.orgnih.gov The core principle is that non-covalent interactions are found in regions of low electron density and a small reduced density gradient. chemtools.org

The analysis generates 3D isosurfaces that map these interactions. The character of the interaction—whether it is attractive or repulsive—is determined by the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix. wikipedia.org

Strong, attractive interactions , such as hydrogen bonds, are characterized by large, negative values of sign(λ₂)ρ and appear as blue isosurfaces.

Weak, attractive interactions , like van der Waals forces, have sign(λ₂)ρ values close to zero and are typically colored green. youtube.com

Repulsive interactions , which include steric clashes, are identified by large, positive values of sign(λ₂)ρ and are represented by red isosurfaces. youtube.com

In the context of the this compound cation, NCI analysis can reveal key interactions. For instance, in a crystal structure or in solution, it could visualize hydrogen bonds between the pyridinium ring's hydrogen atoms and nearby anions or solvent molecules. It would also map the weaker van der Waals interactions involving the methyl groups and the aromatic ring. Furthermore, within the molecule itself, steric repulsion between closely positioned atoms can be identified. youtube.com This technique provides valuable insights into the forces that govern molecular conformation and intermolecular packing. nih.govnih.gov

Fukui Function Calculations and Chemical Descriptors

Fukui functions are essential tools in computational chemistry for predicting the reactivity of different sites within a molecule. wikipedia.org Derived from Density Functional Theory (DFT), these functions describe the change in electron density at a specific point when an electron is added to or removed from the molecule. wikipedia.orgfaccts.de This allows for the identification of the most probable sites for electrophilic, nucleophilic, and radical attacks.

There are three main types of Fukui functions:

f+(r) : Predicts the site for a nucleophilic attack (where an electron is added). It is calculated from the difference in electron density between the neutral molecule (N electrons) and its anion (N+1 electrons). faccts.descm.com

f-(r) : Predicts the site for an electrophilic attack (where an electron is removed). It is calculated from the density difference between the neutral molecule and its cation (N-1 electrons). faccts.descm.com

f0(r) : Predicts the site for a radical attack . It is the average of f+(r) and f-(r). faccts.de

For the this compound cation, the electron-donating dimethylamino group significantly increases the electron density on the pyridine ring, influencing its reactivity. valpo.edu Fukui function calculations would quantify this effect. It is expected that the nitrogen atom of the pyridine ring and specific carbon atoms would be identified as key reactive centers. By condensing the Fukui function values onto individual atoms, a quantitative measure of each atom's susceptibility to attack can be obtained. wikipedia.orgscm.com

Ionization Potential and Electron Affinity

Ionization Potential (IP) and Electron Affinity (EA) are fundamental descriptors of a molecule's electronic structure and reactivity.

Ionization Potential (IP) is the minimum energy required to remove an electron from a neutral molecule in its gaseous state. A lower IP indicates that the molecule can be more easily oxidized.

Electron Affinity (EA) is the energy change that occurs when an electron is added to a neutral molecule in its gaseous state. A higher EA suggests a greater propensity for the molecule to accept an electron and be reduced.

Within the framework of DFT, these properties can be approximated using the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), based on Koopmans' theorem:

IP ≈ -EHOMO

EA ≈ -ELUMO

For a 4-(dimethylamino)pyridine substituted uracil cation, which is structurally related to the this compound cation, theoretical calculations provided HOMO and LUMO energy values of -0.25496 eV and -0.08484 eV, respectively. researchgate.net Using these as approximations, the IP and EA can be estimated.

| Property | Estimated Value (eV) |

| Ionization Potential (IP) | 0.255 |

| Electron Affinity (EA) | 0.085 |

| Data derived from calculations on a related substituted uracil cation. researchgate.net |

Electrophilicity Index, Hardness, and Softness

Chemical Hardness (η) : Measures the resistance of a molecule to a change in its electron distribution. It is calculated as η = (IP - EA) / 2. Molecules with a large energy gap between their HOMO and LUMO are considered "hard," indicating lower reactivity and higher stability. dergipark.org.tr

Chemical Softness (S) : Is the reciprocal of hardness (S = 1/η). "Soft" molecules have a small HOMO-LUMO gap, are more polarizable, and generally more reactive. scm.comdergipark.org.tr

Electrophilicity Index (ω) : Quantifies the ability of a species to accept electrons, acting as an electrophile. dergipark.org.tr It is defined as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ -(IP + EA) / 2). A higher electrophilicity index points to a stronger electrophilic character. dergipark.org.tr

Using the estimated IP and EA values from the previous section, these descriptors for a related this compound system can be calculated.

| Descriptor | Formula | Calculated Value (eV) |

| Chemical Potential (μ) | -(IP + EA) / 2 | -0.170 |

| Chemical Hardness (η) | (IP - EA) / 2 | 0.085 |

| Chemical Softness (S) | 1 / η | 11.765 |

| Electrophilicity Index (ω) | μ² / (2η) | 0.170 |

| Values calculated using IP and EA data from a related substituted uracil cation. researchgate.net |

Molecular Dynamics Simulations for Ionic Liquids

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical behavior and properties of atoms and molecules over time. mdpi.comnih.gov For ionic liquids (ILs) based on the this compound cation, MD simulations provide critical insights into their structure, dynamics, and interactions at the molecular level. rsc.org

These simulations can model the behavior of the bulk liquid and its interface with other materials, such as solid surfaces. nih.gov Studies on pyridinium-based ILs have used MD to investigate their nanostructure on gold surfaces, revealing that the ions form dense, ordered layers at the interface. nih.gov The orientation of the pyridinium cation—whether it lies parallel or perpendicular to the surface—is influenced by factors like temperature and the specific crystal face of the solid. nih.gov

MD simulations are also used to calculate key physical properties of these ILs. For instance, in a study of N,N-Dimethylpyridin-4-amine (DMAP) based ionic liquids with a fluoride (B91410) anion, MD simulations were used to compute self-diffusion coefficients for the ions. rsc.org These simulations help in understanding ion transport within the liquid, which is crucial for applications in electrochemistry and catalysis. rsc.org By analyzing the trajectories of individual ions, researchers can determine properties like density, viscosity, and thermal conductivity, providing a molecular-level understanding that complements experimental measurements. mdpi.comnih.govresearchgate.net

Applications in Organic Synthesis and Catalysis

General Catalytic Utility of 4-(Dimethylamino)pyridine (DMAP)

DMAP is recognized as a potent nucleophilic catalyst that significantly accelerates numerous organic reactions. nbinno.comchemeurope.com It functions as an efficient acyl transfer agent, which is particularly valuable in acylation and esterification processes. nbinno.comcommonorganicchemistry.com The catalytic activity of DMAP stems from its ability to react with an acylating agent (like an acid anhydride) to form a highly reactive N-acylpyridinium salt. This intermediate is then more susceptible to nucleophilic attack by a substrate, such as an alcohol or amine, than the original acylating agent. organic-chemistry.orgutrgv.edu An auxiliary base, often a sterically hindered amine like triethylamine (B128534), is typically used to neutralize the acid generated during the reaction, regenerating the DMAP catalyst for the next cycle. wikipedia.orgchemeurope.com The use of DMAP can increase reaction rates by several orders of magnitude compared to uncatalyzed reactions or those catalyzed by pyridine (B92270) alone. commonorganicchemistry.com

Acylation and Esterification Reactions

DMAP is a preferred catalyst for acylation and esterification, particularly for sterically hindered substrates that react sluggishly under other conditions. nbinno.comcommonorganicchemistry.com Its effectiveness is rooted in the nucleophilic pathway it initiates.

The generally accepted mechanism for DMAP-catalyzed acylation with an acid anhydride (B1165640) involves a few key steps. wikipedia.orgchemeurope.com

Activation: DMAP attacks the electrophilic carbonyl carbon of the anhydride, displacing a carboxylate ion and forming a reactive N-acylpyridinium salt intermediate. organic-chemistry.orgutrgv.edu

Nucleophilic Attack: The substrate (e.g., an alcohol) attacks the now highly activated acyl group of the N-acylpyridinium salt. wikipedia.orgchemeurope.com

Product Formation and Catalyst Regeneration: The tetrahedral intermediate collapses, forming the ester and releasing DMAP. The displaced carboxylate ion, acting as a base, abstracts a proton from the alcohol. An auxiliary base, like triethylamine, is then used to deprotonate the resulting protonated DMAP, thereby regenerating the catalyst for subsequent cycles. wikipedia.orgchemeurope.com

DMAP is exceptionally effective in catalyzing the acylation of primary, secondary, and even tertiary alcohols, which are often challenging substrates. commonorganicchemistry.com The use of DMAP can accelerate the esterification of hindered alcohols with acid anhydrides by a factor of up to 10,000. commonorganicchemistry.com The mechanism proceeds through the formation of the N-acylpyridinium intermediate, which is readily attacked by the alcohol nucleophile. utrgv.edu For phenols, the mechanism can vary depending on the pKa value of the phenol. wikipedia.org In some cases, DMAP may act as a Brønsted base, deprotonating the phenol to form a more reactive phenolate (B1203915) ion, which then attacks the anhydride directly. wikipedia.org Research has shown that even small, catalytic amounts of DMAP (as low as 0.05–2 mol%) can efficiently promote the acylation of alcohols under solvent-free conditions, yielding esters in high yields. organic-chemistry.org

Monitoring of DMAP-catalyzed acylation of phenols with acetic anhydride has shown that the reaction rate can slow over time, which is presumed to be due to the acidification of the catalyst by the acetic acid byproduct. researchgate.net

| Alcohol Substrate | Acylating Agent | Catalyst System | Yield | Reference |

|---|---|---|---|---|

| Inert Alcohols and Phenols | Acid Anhydrides, Acyl Chlorides | DMAP·HCl (recyclable) | >88% | organic-chemistry.org |

| Mesitol | Acetic Anhydride | DMAP | 98% | semanticscholar.org |

| 1-Methylcyclohexanol | Acetic Anhydride | DMAP/Triethylamine | Not specified | semanticscholar.org |

DMAP is also a highly potent catalyst for the acylation of amines. acs.org Studies investigating the benzoylation of m-chloroaniline with benzoyl chloride demonstrated the superior catalytic activity of DMAP compared to other tertiary organic bases. The reaction rate constant was significantly higher with DMAP than with bases like triethylamine, pyridine, or N,N-dimethylaniline, highlighting its exceptional ability to facilitate acyl transfer to amine nucleophiles.

| Catalyst | Relative Rate Constant | Reference |

|---|---|---|

| N,N-dimethylaniline | 0.1 | |

| 2,6-dimethylpyridine | 0.3 | |

| Triethylamine | 0.72 | |

| Pyridine | 1.80 | |

| 4-methylpyridine | 10.0 | |

| DMAP | 10,600 |

While DMAP is an excellent catalyst, its toxicity necessitates its removal from final products, which can be challenging. organic-chemistry.org This has driven the development of recyclable DMAP-based catalytic systems to enhance sustainability and cost-effectiveness. rsc.orgnih.gov

One successful approach is the use of 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl). organic-chemistry.orgacs.orgnih.gov This salt has been effectively used as a recyclable catalyst for the acylation of inert alcohols and phenols under base-free conditions. organic-chemistry.orgnih.gov The mechanism involves the direct reaction of DMAP·HCl with the acylating agent to form the N-acylpyridinium chloride intermediate, which is then attacked by the nucleophile to release the product and regenerate the DMAP·HCl catalyst. organic-chemistry.orgacs.orgnih.gov This catalyst can be recovered and reused more than eight times without a significant loss in activity. organic-chemistry.org

Another strategy involves immobilizing DMAP on a solid support, such as a polymer. organic-chemistry.orgrsc.org Polymer-supported DMAP catalysts combine the high reactivity of homogeneous catalysts with the ease of separation and recovery characteristic of heterogeneous systems. rsc.org These catalysts can be removed by simple filtration and reused multiple times, reducing operational costs and simplifying product purification. rsc.org For instance, commercially available polystyrene-supported DMAP has been successfully recovered and reused in the acylation of alcohols without the need for solvents. organic-chemistry.org Furthermore, DMAP-functionalized polymeric nanoreactors have been developed for efficient acylation of alcohols in aqueous systems, demonstrating high conversion rates and the ability to be recovered and reused for multiple cycles. researchgate.net

Advanced Catalytic Transformations

The Baylis-Hillman reaction is a crucial carbon-carbon bond-forming reaction that couples an activated alkene with an aldehyde, typically catalyzed by a tertiary amine or phosphine. tandfonline.com 4-(Dimethylamino)pyridine has been identified as a highly efficient catalyst for this transformation, in some cases proving superior to the more commonly used 1,4-diazabicyclo[2.2.2]octane (DABCO). tandfonline.comorganic-chemistry.org

DMAP has been effectively used to mediate the annulative condensation of salicylaldehydes and acrylonitrile (B1666552) to produce 3-cyano-2H-chromenes, achieving higher yields than with DABCO. organic-chemistry.org An efficient methodology for the Baylis-Hillman reaction between aromatic aldehydes and methyl acrylate has been developed using DMAP as the catalyst without solvents. tandfonline.comresearchgate.net For example, the reaction of p-nitrobenzaldehyde with methyl acrylate using 10 mol% of DMAP at 76°C resulted in a quantitative yield in just 5 hours. tandfonline.comresearchgate.net DMAP has also been employed as an additive in the direct conversion of Morita–Baylis–Hillman (MBH) alcohols into γ-ketoallylphosphonates under solvent-free conditions, with the best yield obtained using one equivalent of DMAP. nih.gov

Hydrosilylation

Hydrosilylation, the addition of a silicon-hydrogen bond across an unsaturated bond, is a fundamental process in organosilicon chemistry. While often catalyzed by precious metals like platinum, the influence of pyridinium-based compounds has been noted. nih.govyoutube.com In studies of metal-catalyzed hydrosilylation of alkenes and alkynes using various dimethyl(pyridyl)silanes, the position of the dimethylamino group influences reaction rates. For instance, in platinum-catalyzed reactions, a rate deceleration was observed with 4-PyMe(2)SiH (a 4-(dimethylamino)pyridine derivative) compared to other isomers. nih.gov This suggests that the electronic effects and coordination of the 4-(dimethylamino)pyridinium moiety play a significant role in the catalytic cycle, potentially by interacting with the metal center and influencing the established Chalk-Harrod and modified Chalk-Harrod mechanisms. nih.gov

Tritylation

The protection of primary alcohols as trityl ethers is a crucial step in the synthesis of complex molecules, particularly in carbohydrate and nucleoside chemistry. orgsyn.org The use of 4-(dimethylamino)pyridine as a catalyst for tritylation with chlorotriphenylmethane is a facile and efficient method. orgsyn.org The reaction is believed to proceed through a key intermediate, 4-dimethylamino-N-triphenylmethylpyridinium chloride . orgsyn.org This pyridinium (B92312) salt is formed by the reaction of DMAP with chlorotriphenylmethane and can be isolated as a stable white solid. orgsyn.org

Using the pre-formed 4-dimethylamino-N-triphenylmethylpyridinium chloride offers distinct advantages over traditional methods that use pyridine as a solvent. orgsyn.orgnih.gov It allows for better stoichiometric control, which enhances the selectivity for primary alcohols over secondary ones. orgsyn.org Furthermore, this method is compatible with a variety of solvents, such as dichloromethane and dimethylformamide, accommodating a wider range of starting materials. orgsyn.org

Steglich Rearrangement